molecular formula C6H10N4 B12356805 (4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine

(4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine

Cat. No.: B12356805
M. Wt: 138.17 g/mol
InChI Key: KGNAQIIRWVPTBU-UHFFFAOYSA-N
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Description

(4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methylpyrimidine-4,5-diamine with formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrimidine compounds.

Scientific Research Applications

(4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4,6-diaminopyrimidine: Similar in structure but with different functional groups.

    4-amino-2-methylpyrimidine: Another pyrimidine derivative with distinct properties.

    5-methyl-2,4-diaminopyrimidine: Shares the pyrimidine core but differs in substitution patterns.

Uniqueness

(4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(4-imino-2-methyl-5H-pyrimidin-5-yl)methanamine

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3,5,8H,2,7H2,1H3

InChI Key

KGNAQIIRWVPTBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)C(C=N1)CN

Origin of Product

United States

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